甲基-5-氨基-1-苄基-1H-咪唑-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

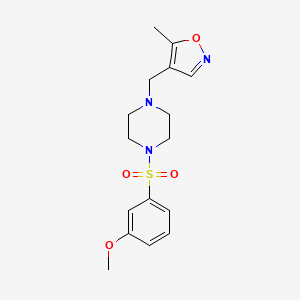

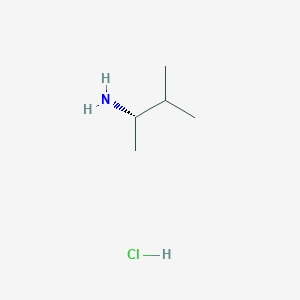

“Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives, including “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate”, can be achieved through various synthetic routes . A novel microwave-assisted protocol has been developed for the rapid synthesis of similar compounds with excellent yields . This method uses n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, including “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate”, have been known to show a broad range of chemical reactions . For instance, a gold-catalyzed selective [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides enables an atom-economical synthesis of fully substituted 4-aminoimidazoles .Physical And Chemical Properties Analysis

“Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” is a powder with a melting point of 164-165 degrees Celsius . It has a molecular weight of 231.25 .科学研究应用

受限肽模拟物的合成

Skogh 等人 (2013) 的一项研究概述了一种通过氨基羰基化制备 5-芳基-1-苄基-1H-咪唑-4-甲酰胺的方法,使用 Mo(CO)6 通过氨基酸酰胺亲核试剂异位生成 CO。该方法促进了基于咪唑的肽模拟物的合成,特别是受限的 H-Phe-Phe-NH2 类似物,突出了该化合物在创建具有潜在生物活性的肽样结构中的效用 (Skogh 等人,2013 年)。

在食品和生物体中的作用

Nemet、Varga-Defterdarović 和 Turk (2006) 讨论了甲基乙二醛 (MG),一种内源性形成的 α-氧醛,它与蛋白质中的精氨酸和赖氨酸残基反应形成高级糖基化终产物。虽然与 5-氨基-1-苄基-1H-咪唑-4-甲酸甲酯没有直接关系,但这项研究强调了了解生物系统和食品科学中反应性 α-氧醛的重要性 (Nemet 等人,2006 年)。

抗病毒活性

Hamdouchi 等人 (1999) 设计并合成了 2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑[1,2-a]吡啶,证明了它们作为抗鼻病毒剂的潜力。这展示了咪唑衍生物(包括 5-氨基-1-苄基-1H-咪唑-4-甲酸甲酯)在开发新的抗病毒疗法中的潜力 (Hamdouchi 等人,1999 年)。

氨基甲酸酯的机械化学合成

Lanzillotto 等人 (2015) 在氨基甲酸酯(包括 N-甲基-O-苄基氨基甲酸酯)的环保机械化学制备中使用了 1,1'-羰基二咪唑 (CDI)。该方法强调了咪唑衍生物在绿色化学应用中的适应性,为合成氨基甲酸酯提供了一种可持续的方法 (Lanzillotto 等人,2015 年)。

抗菌和抗结核剂

Shruthi 等人 (2016) 探索了 2-芳基-5-(3-芳基-[1,2,4]-恶二唑-5-基)-1-甲基-1H-苯并[d]咪唑杂化物的合成作为抗菌剂,展示了有效的抗结核活性。这项研究例证了咪唑衍生物在解决传染病中的作用,为开发新的抗菌化合物奠定了基础 (Shruthi 等人,2016 年)。

安全和危害

未来方向

The future directions for “Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties . The development of new drugs using imidazole as an important synthon is a promising area of research .

作用机制

Target of Action

Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole class . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Pharmacokinetics

It is known that the compound is a solid substance that is stable at room temperature and soluble in common organic solvents .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .

Action Environment

It is known that the compound is stable at room temperature and soluble in common organic solvents , suggesting that its action may be influenced by factors such as temperature and solvent conditions.

生化分析

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to show a broad range of chemical and biological properties

Cellular Effects

Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

methyl 5-amino-1-benzylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-12(16)10-11(13)15(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZURRKPJPAPVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2753462.png)

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)

![2-(piperazin-1-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)

![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)